Cas no 904814-58-0 (1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

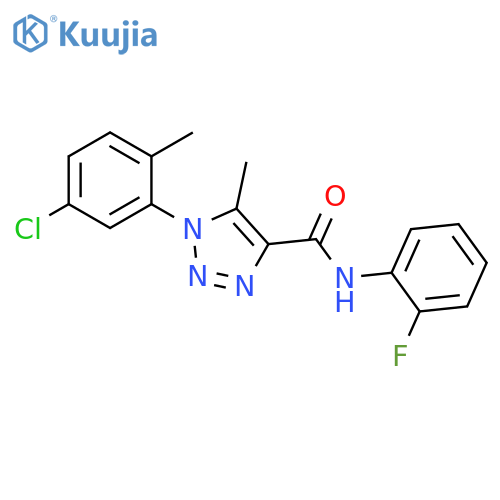

904814-58-0 structure

商品名:1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- F3296-0264

- CCG-310089

- 904814-58-0

- 1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- AKOS002309088

- VU0609273-1

- STK950226

- 1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

-

- インチ: 1S/C17H14ClFN4O/c1-10-7-8-12(18)9-15(10)23-11(2)16(21-22-23)17(24)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,24)

- InChIKey: RGHBYGMNXKROJA-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC(Cl)=CC=C2C)C(C)=C(C(NC2=CC=CC=C2F)=O)N=N1

計算された属性

- せいみつぶんしりょう: 344.0840169g/mol

- どういたいしつりょう: 344.0840169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 59.8Ų

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 9.82±0.70(Predicted)

1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3296-0264-5μmol |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-4mg |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-2μmol |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-3mg |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-10μmol |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-1mg |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-10mg |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-2mg |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3296-0264-5mg |

1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

904814-58-0 | 90%+ | 5mg |

$69.0 | 2023-04-26 |

1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

904814-58-0 (1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量